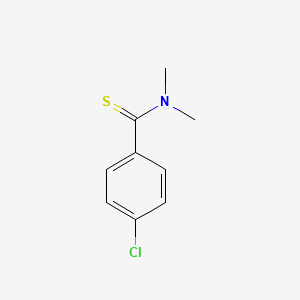

4-chloro-N,N-dimethylbenzenecarbothioamide

Description

BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL-: is an organic compound with the molecular formula C9H10ClNS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

15563-46-9 |

|---|---|

Molecular Formula |

C9H10ClNS |

Molecular Weight |

199.70 g/mol |

IUPAC Name |

4-chloro-N,N-dimethylbenzenecarbothioamide |

InChI |

InChI=1S/C9H10ClNS/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |

InChI Key |

ANUVRTDELFGTRW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- typically involves the reaction of 4-chlorobenzenecarbothioamide with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as an intermediate in the synthesis of other organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Industry: In the industrial sector, BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as a catalytic agent and as an additive in petrochemical processes .

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chlorobenzenecarbothioamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.

N,N-Dimethylbenzamide: Similar structure but lacks the chlorine and sulfur atoms.

Uniqueness: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is unique due to the presence of both chlorine and sulfur atoms, as well as the dimethyl substitution on the nitrogen atom. These structural features contribute to its distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

4-Chloro-N,N-dimethylbenzenecarbothioamide is an organic compound belonging to the class of thioamides, characterized by a sulfur atom bonded to a carbon atom that is also part of an amide group. Its molecular formula is and it is recognized for its potential biological activities, particularly in medicinal chemistry.

- Molecular Weight: 202.70 g/mol

- CAS Number: 15482-60-7

- Solubility: Aqueous solubility at pH 7.4 is approximately .

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and proteins. The thioamide group enhances its ability to form stable complexes, which can inhibit enzymatic activity through competitive or non-competitive inhibition mechanisms. The sulfur atom in the thioamide may participate in hydrogen bonding or coordinate with metal ions at the active sites of enzymes, significantly affecting their function .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thioamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

In vitro studies have demonstrated that thioamide derivatives can induce apoptosis in cancer cells. The mechanism involves disrupting cellular signaling pathways critical for cell survival and proliferation. Specific case studies highlight the efficacy of such compounds against breast and colon cancer cell lines, marking them as promising candidates for further development .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways:

- Carbonic Anhydrase Inhibition: This enzyme plays a crucial role in various physiological processes. Thioamides have shown potential as inhibitors, which could lead to applications in treating conditions like glaucoma and edema .

- Cholinesterase Inhibition: Compounds in this class have been studied for their ability to inhibit cholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could enhance cholinergic transmission, providing therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples, suggesting strong antimicrobial activity.

Case Study 2: Anticancer Activity

Another study focused on the effect of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity.

Case Study 3: Enzyme Inhibition

A detailed analysis was conducted on the inhibition of carbonic anhydrase by this compound. The kinetic studies suggested that the compound acts as a competitive inhibitor, with a calculated Ki value indicating potent inhibitory action.

Comparative Analysis

| Compound | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | C₉H₁₀ClN₂S | Yes | Yes | Yes |

| Thiobenzamide | C₇H₈N₂S | Moderate | Limited | No |

| N,N-Diethylthiobenzamide | C₉H₁₁N₂S | Yes | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.